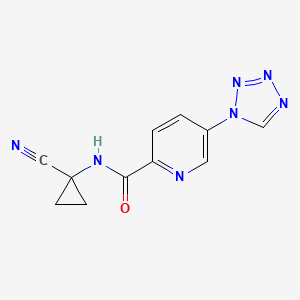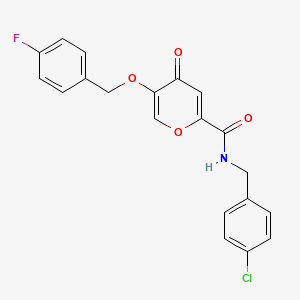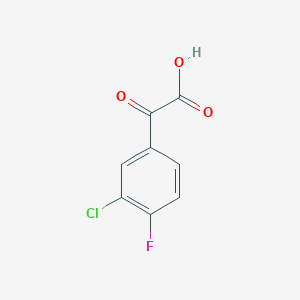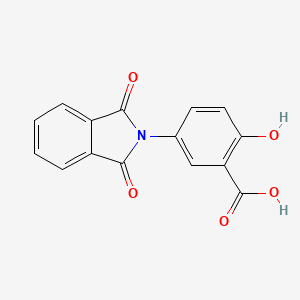
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as FTZ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazepine family and is characterized by its unique chemical structure, which consists of a pyrimidine ring fused to a thiazepine ring. FTZ has shown promising results in various scientific research studies, which have highlighted its potential in treating a variety of diseases and disorders.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis of Polynuclear Heterocycles
A study described the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, showcasing the methodology for producing biologically active compounds. This research underlines the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activities, including inhibitors of adenosine kinase and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Acidity Constants by Capillary Electrophoresis
Investigation into the acidity constants of molecules with acidic carbon atoms, including pyrimidine derivatives, via capillary electrophoresis. This study is crucial for understanding the structure-activity relationships of such compounds (Mofaddel, Bar, Villemin, & Desbène, 2004).
Synthesis of Heterocyclic Derivatives
Research on the synthesis of various heterocyclic derivatives, including pyrimidines, highlights the chemical reactions and methodologies employed to create compounds with potential antibacterial properties. This work contributes to the development of new therapeutic agents (More, Chandra, Nargund, & Nargund, 2013).
Biological and Medicinal Applications
Anticancer and Antitumor Activities
Synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents demonstrate the potential of pyrimidine derivatives in medicinal chemistry. The specific biological activities, including anticancer and antibacterial effects, underline the significance of these compounds in drug development (More, Chandra, Nargund, & Nargund, 2013).
Synthesis of Fluorine/Phosphorus Substituted Compounds
A study on the synthesis of new fluorine substituted triazinones demonstrates the process of creating structurally diverse compounds with potential biological activities. These compounds were evaluated as molluscicidal agents against snails responsible for bilharziasis diseases, showcasing a unique application in public health (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Mechanism of Action
The interaction with these targets can lead to changes in cell signaling pathways, affecting cell growth and proliferation . The pharmacokinetics of such compounds would generally involve absorption, distribution, metabolism, and excretion (ADME), but the specifics would depend on the exact structure of the compound. The molecular and cellular effects of the compound’s action would likely involve changes in cell growth and possibly induction of cell death . Environmental factors such as pH, temperature, and presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUJOLNWGFSPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)


![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2592816.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)
![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2592823.png)




![3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2592831.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2592834.png)